molecular formula C23H21N3O3 B4927188 ethyl 2-[3-[(Z)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]indol-1-yl]acetate

ethyl 2-[3-[(Z)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]indol-1-yl]acetate

Cat. No.: B4927188
M. Wt: 387.4 g/mol
InChI Key: NJMDLZFYXRNLOQ-ATVHPVEESA-N
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Description

Ethyl 2-[3-[(Z)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]indol-1-yl]acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of ethyl 2-[3-[(Z)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]indol-1-yl]acetate involves multiple stepsThe reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 2-[3-[(Z)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]indol-1-yl]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[3-[(Z)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]indol-1-yl]acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[3-[(Z)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]indol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The cyano and methylanilino groups contribute to its activity by modulating its interaction with these targets .

Comparison with Similar Compounds

Ethyl 2-[3-[(Z)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]indol-1-yl]acetate can be compared with other indole derivatives such as:

These compounds share the indole nucleus but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

ethyl 2-[3-[(Z)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]indol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-3-29-22(27)15-26-14-18(20-9-4-5-10-21(20)26)12-17(13-24)23(28)25-19-8-6-7-16(2)11-19/h4-12,14H,3,15H2,1-2H3,(H,25,28)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMDLZFYXRNLOQ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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